Kadsurin A analogue-1
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Overview
Description
Kadsurin A analogue-1: is a lignan compound that can be extracted from the plant Piper argyrophylum . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsurin A analogue-1 is typically extracted from the plant Piper argyrophylum The extraction process involves the use of organic solvents to isolate the lignan compound from the plant material
Industrial Production Methods: The industrial production of this compound would likely involve large-scale extraction processes using organic solvents, followed by purification steps such as chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kadsurin A analogue-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Kadsurin A analogue-1 is used in chemical research to study the properties and reactions of lignan compounds. It serves as a model compound for understanding the behavior of similar lignans in various chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties .
Mechanism of Action
The mechanism of action of Kadsurin A analogue-1 involves its interaction with various molecular targets and pathways in the body. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Kadsurin A: Another lignan compound isolated from the same plant, Piper argyrophylum.
Kadsutherin E-H: Lignans isolated from the plant Kadsura interior.
Uniqueness: Kadsurin A analogue-1 is unique due to its specific chemical structure and biological activities. While it shares similarities with other lignans, its distinct molecular configuration and bioactive properties set it apart from other compounds in this class .
Biological Activity
Kadsurin A analogue-1 is a lignan compound derived from the plant Piper kadsura, which has been the focus of various studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative studies with other lignans.
Overview of this compound
This compound is part of a larger class of compounds known as lignans, which are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activities
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and reactive oxygen species (ROS). This inhibition is crucial for managing conditions characterized by chronic inflammation.
- Mechanism : The compound modulates signaling pathways involved in inflammation, particularly through the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activation of NF-κB leads to transcription of genes responsible for inflammation. This compound appears to inhibit this pathway, thereby reducing inflammation .
2. Antioxidant Properties
The antioxidant activity of this compound has been demonstrated in various assays. It scavenges free radicals and reduces oxidative stress markers in cellular models.
- Research Findings : In studies involving human polymorphonuclear neutrophils, this compound showed a significant reduction in ROS production with an IC50 value indicating potent antioxidant capacity .
3. Anticancer Effects
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Case Studies : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells .
Comparative Analysis with Other Lignans
To better understand the unique properties of this compound, it is beneficial to compare it with other lignans derived from Piper kadsura and related species.
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Inflammation Modulation : By inhibiting NF-κB activation, this compound reduces the expression of inflammatory cytokines such as TNF-α and IL-6.
- Oxidative Stress Reduction : The compound enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative damage .
Properties
Molecular Formula |
C20H20O5 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1 |
InChI Key |
HCKMSYACKQLOPY-BYYRLHKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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